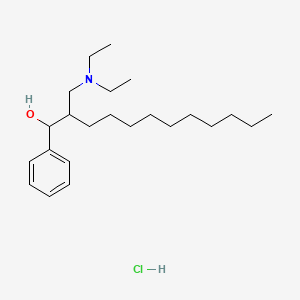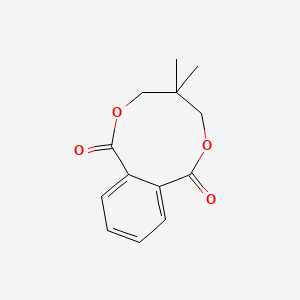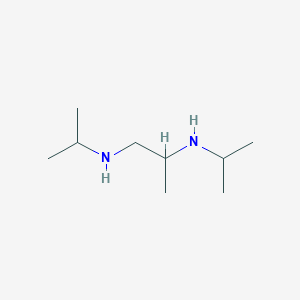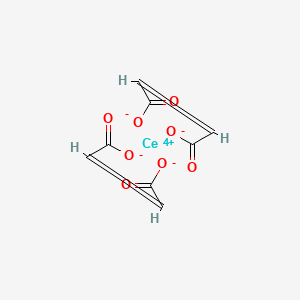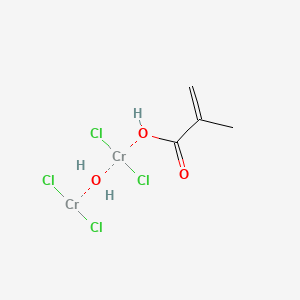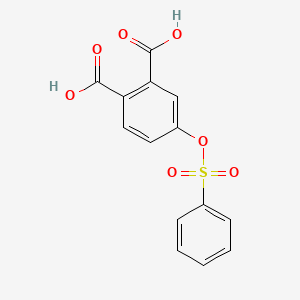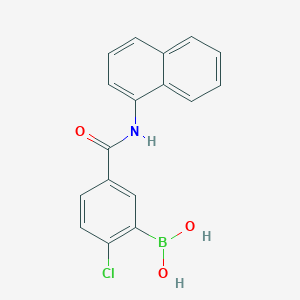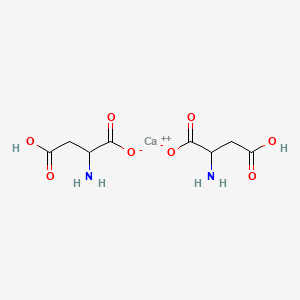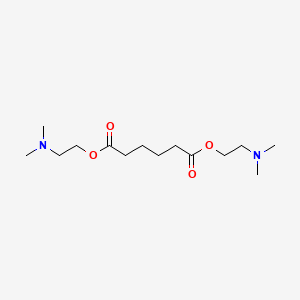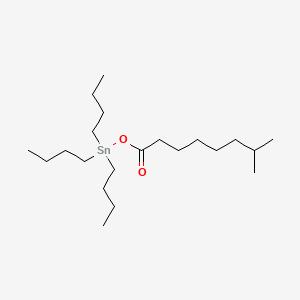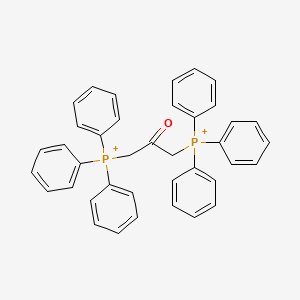
1,3-Bis(triphenylphosphoranyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(triphenylphosphoranyl)acetone: is an organophosphorus compound with the molecular formula C39H34OP2 It is characterized by the presence of two triphenylphosphoranyl groups attached to an acetone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(triphenylphosphoranyl)acetone can be synthesized through the reaction of triphenylphosphine with acetone under specific conditions. The reaction typically involves the use of a strong base to deprotonate the acetone, followed by the addition of triphenylphosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(triphenylphosphoranyl)acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The triphenylphosphoranyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranyl compounds.
Scientific Research Applications
1,3-Bis(triphenylphosphoranyl)acetone has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving phosphorus-containing biomolecules.
Industry: It can be used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(triphenylphosphoranyl)acetone involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants involved.
Comparison with Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry.
1,3-Bis(diphenylphosphino)propane: Another organophosphorus compound with similar applications.
Triphenylphosphine oxide: A product of the oxidation of triphenylphosphine.
Uniqueness: 1,3-Bis(triphenylphosphoranyl)acetone is unique due to its specific structure, which allows it to form stable complexes with metal ions. This makes it particularly useful in catalytic applications and as a reagent in organic synthesis.
Properties
CAS No. |
4885-57-8 |
|---|---|
Molecular Formula |
C39H34OP2+2 |
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2-oxo-3-triphenylphosphaniumylpropyl)-triphenylphosphanium |
InChI |
InChI=1S/C39H34OP2/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30H,31-32H2/q+2 |
InChI Key |
KHAMUAPQDJPFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


